2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile
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Overview
Description
(E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile is an organic compound characterized by its complex structure, which includes a bromostyryl group and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromostyryl Intermediate: This step involves the bromination of styrene to form 4-bromostyrene.
Cyclohexene Derivative Formation: The 4-bromostyrene is then reacted with a cyclohexene derivative under specific conditions to form the desired intermediate.
Malononitrile Addition: Finally, the intermediate is reacted with malononitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the bromostyryl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile involves its interaction with specific molecular targets. The bromostyryl group can participate in π-π stacking interactions, while the malononitrile moiety can act as an electron-withdrawing group, influencing the compound’s reactivity and stability. These interactions can affect various biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Bromostyryl)-3-fluorobenzene
- 9,10-bis(4-bromostyryl)anthracene
Uniqueness
(E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile is unique due to its combination of a bromostyryl group with a cyclohexene and malononitrile moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic electronics.
Properties
Molecular Formula |
C19H17BrN2 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[3-[(E)-2-(4-bromophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H17BrN2/c1-19(2)10-15(9-16(11-19)17(12-21)13-22)4-3-14-5-7-18(20)8-6-14/h3-9H,10-11H2,1-2H3/b4-3+ |
InChI Key |
PXNQOCCAATUZBV-ONEGZZNKSA-N |
Isomeric SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)Br)C |
Canonical SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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